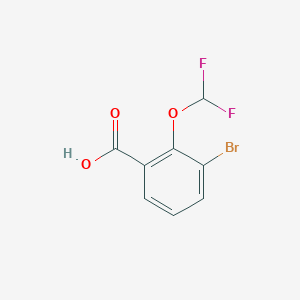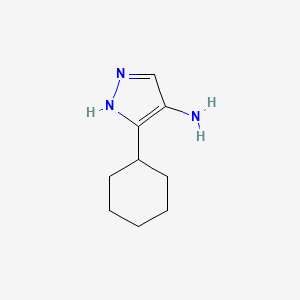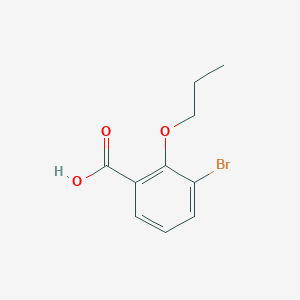
3-Bromo-2-propoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-propoxybenzoic acid is an organic compound that acts as a building block for the preparation of beta-substituted acrylates . It is used in the preparation of various organic compounds .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. The compound has a CAS Number of 1250352-89-6 and a molecular weight of 259.1 .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C10H11BrO3/c1-2-6-14-9-7 (10 (12)13)4-3-5-8 (9)11/h3-5H,2,6H2,1H3, (H,12,13) and the Inchi key is VPFMTDWWNQCBTF-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be used as a precursor for the preparation of other organic compounds .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 259.1 . It is stored at a temperature of 2-8°C .Mécanisme D'action
Target of Action
It is known that brominated compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Brominated compounds like this are often involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Biochemical Pathways
It’s known that brominated compounds can participate in various biochemical reactions, including those involving carbon–carbon bond formation .
Pharmacokinetics
The compound’s molecular weight (2591) suggests that it may have reasonable bioavailability .
Result of Action
Brominated compounds can have various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-2-propoxybenzoic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. In addition, this compound can be synthesized under mild conditions, making it suitable for use in a variety of laboratory and industrial settings. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively unstable compound and can decompose in the presence of light or heat. In addition, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 3-Bromo-2-propoxybenzoic acid are still being explored. Future research could focus on further elucidating the mechanism of action of this compound, as well as developing new methods for synthesizing this compound. In addition, further studies could be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of inflammation, cancer, and other diseases. Finally, research could also be conducted to explore new uses for this compound, such as in the synthesis of organic compounds and as a reagent for organic chemistry.
Méthodes De Synthèse
The synthesis of 3-Bromo-2-propoxybenzoic acid from benzoic acid can be achieved through a two-step process. In the first step, benzoic acid is reacted with bromine in a solvent such as acetic acid, resulting in the formation of 3-bromobenzoic acid. In the second step, 3-bromobenzoic acid is then reacted with propylene oxide in a solvent such as acetonitrile, resulting in the formation of this compound. Both steps are typically carried out under mild conditions, making them suitable for use in a variety of laboratory and industrial settings.
Applications De Recherche Scientifique
3-Bromo-2-propoxybenzoic acid has been studied extensively in recent years for its potential applications in various scientific fields. For example, this compound has been found to be an effective inhibitor of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been studied as a catalyst in organic synthesis, and as a therapeutic agent for the treatment of inflammation, cancer, and other diseases.
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing protective equipment .
Relevant Papers There are several papers related to 3-Bromo-2-propoxybenzoic acid. For instance, a paper titled “Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools” discusses the synthesis and functionalization of related compounds . Another paper titled “Crystal structure of 3-bromo-2-hydroxybenzoic acid” discusses the crystal structure of a similar compound .
Propriétés
IUPAC Name |
3-bromo-2-propoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFMTDWWNQCBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

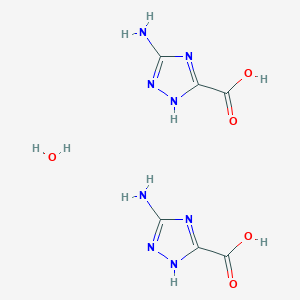
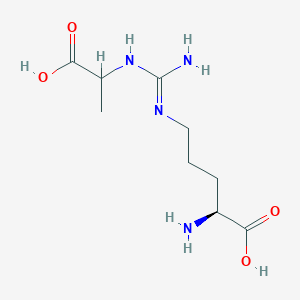

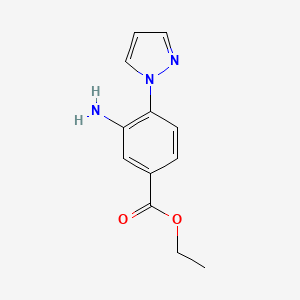
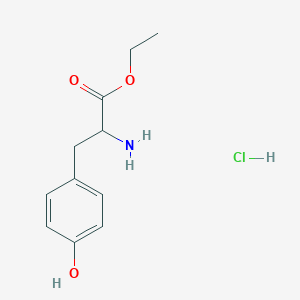


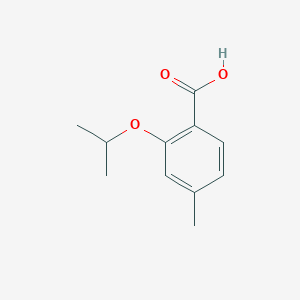
![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)

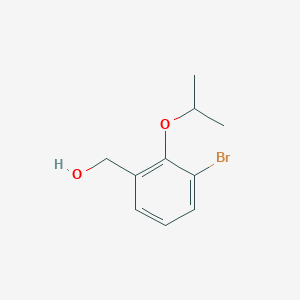
![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)
